molecular formula C16H16Cl2N2O3S B2888718 2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide CAS No. 380346-51-0

2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B2888718
CAS No.: 380346-51-0
M. Wt: 387.28
InChI Key: RTOJPLMXQBOMMD-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide is a complex organic compound characterized by its molecular formula C16H16Cl2N2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the chlorination of phenyl compounds. The reaction conditions often require the use of strong acids or bases, and precise temperature control to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the sulfamoyl and chloro groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often require specific temperatures and solvents to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions can include chlorinated derivatives, sulfonated compounds, and other structurally related molecules. These products may have applications in various chemical and pharmaceutical industries.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide may be studied for its potential biological activity. It could be used in the development of new drugs or as a tool for studying biological processes.

Medicine: In the medical field, this compound may have potential applications in drug discovery and development. Its unique structure and reactivity could make it a candidate for the synthesis of new therapeutic agents.

Industry: In industry, this compound can be used in the production of various chemicals and materials. Its properties may be exploited in the manufacturing of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 2-chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide exerts its effects depends on its molecular targets and pathways involved The compound may interact with specific enzymes or receptors, leading to biological or chemical changes

Comparison with Similar Compounds

Similar Compounds: Some similar compounds include 2-chloro-N-phenylacetamide, chloroacetanilide, and other sulfonamide derivatives. These compounds share structural similarities but may differ in their functional groups and reactivity.

Uniqueness: 2-Chloro-N-{2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl}acetamide is unique due to its specific combination of chlorine and sulfamoyl groups, which contribute to its distinct chemical properties and potential applications. This uniqueness sets it apart from other similar compounds and highlights its value in scientific research and industry.

Properties

IUPAC Name

2-chloro-N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-2-20(12-6-4-3-5-7-12)24(22,23)13-8-9-14(18)15(10-13)19-16(21)11-17/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOJPLMXQBOMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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